molecular formula C17H21N3O5 B2546708 2-Methylpropyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 301323-11-5

2-Methylpropyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2546708
CAS No.: 301323-11-5
M. Wt: 347.371
InChI Key: PAMHMEJHODULOD-UHFFFAOYSA-N
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Description

The compound 2-Methylpropyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 2-nitrophenyl substituent at position 4, a methylpropyl ester group at position 5, and methyl groups at positions 1 and 4.

Structural determination of such compounds typically employs crystallographic tools like SHELX for refinement and ORTEP-III for visualization .

Properties

IUPAC Name

2-methylpropyl 3,4-dimethyl-6-(2-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-10(2)9-25-16(21)14-11(3)19(4)17(22)18-15(14)12-7-5-6-8-13(12)20(23)24/h5-8,10,15H,9H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMHMEJHODULOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methylpropyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a member of the dihydropyrimidine family known for its diverse biological activities. This compound features a complex structure that includes a nitrophenyl substituent and a carboxylate group, which may influence its pharmacological properties. The biological activity of this compound is significant in medicinal chemistry, particularly in the development of therapeutic agents.

Structural Characteristics

The molecular formula for this compound is C17H21N3O5C_{17}H_{21}N_{3}O_{5}, and its structure can be described as follows:

  • Dihydropyrimidine Core : A six-membered ring containing two nitrogen atoms.
  • Nitrophenyl Group : Located at the 4-position, which may enhance its interaction with biological targets.
  • Carboxylate Group : Present at the 5-position, potentially affecting solubility and reactivity.

Biological Activities

The biological activities associated with dihydropyrimidines, including this compound, encompass a variety of pharmacological effects:

  • Antimicrobial Activity : Dihydropyrimidines have been reported to exhibit antibacterial and antifungal properties. For instance, derivatives of pyrimidines have shown effectiveness against various pathogens including bacteria and fungi .
  • Antitumor Effects : Some studies suggest that compounds within this class may possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Cardiovascular Effects : Dihydropyrimidines are known to influence cardiovascular health, potentially acting as calcium channel blockers or modulating blood pressure .
  • CNS Activity : Certain derivatives have been noted for their central nervous system effects, including anxiolytic and anticonvulsant activities .

Case Studies and Research Findings

Research into the biological activity of this compound is still emerging. However, related compounds have provided valuable insights:

  • A study highlighted the synthesis of various dihydropyrimidine derivatives and their evaluation for antimicrobial activity. The results indicated that structural modifications significantly influenced their efficacy against different microbial strains .
  • Another investigation focused on the antitumor properties of pyrimidine derivatives, demonstrating that certain substitutions could enhance cytotoxicity against cancer cell lines .

Comparative Analysis with Similar Compounds

To further understand the potential biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateEthyl group instead of propylVariation in alkyl chain length affects solubility and biological activity
Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateDifferent nitrophenyl positionPotentially different receptor interactions due to substituent location
Pentyl 4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidineLonger alkyl chainMay exhibit different pharmacokinetics due to increased hydrophobicity

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key structural and inferred properties of the target compound with compound 9 from , a structurally related tetrahydropyrimidine derivative:

Property Target Compound Compound 9
Core Structure 1,2,3,4-Tetrahydropyrimidine-2-one 1,2,3,4-Tetrahydropyrimidine-4-one
Position 4 Substituent 2-Nitrophenyl (electron-withdrawing) (E)-3,7-Dimethyl-octa-2,6-dien-1-yl thioether (hydrophobic, bulky)
Position 5 Substituent 2-Methylpropyl ester Propanenitrile-phosphino (polar, reactive)
Protective Groups None evident tert-Butyldimethylsilyl (TBS), bis(4-methoxyphenyl)(phenyl)methyl (DMT)
Molecular Weight ~390–410 g/mol (estimated) ~950–980 g/mol (reported)
Expected Solubility Low in water (due to nitro and ester groups); moderate in organic solvents Very low in water (bulky TBS/DMT groups); soluble in DMSO or DMF
Synthetic Complexity Moderate (esterification and nitro introduction) High (multiple protective group strategies, thioether coupling)
Key Observations:
  • Electron-withdrawing vs. In contrast, compound 9’s thioether and TBS groups prioritize stability and controlled reactivity during synthesis .
  • Molecular Weight and Solubility : The target compound’s lower molecular weight and absence of bulky protective groups suggest better bioavailability compared to compound 9, which is tailored for specialized applications (e.g., nucleotide analogs).

Reactivity and Stability

  • Nitro Group Impact : The 2-nitrophenyl group may confer photolytic or thermal instability compared to compound 9’s thioether linkage, which is more resistant to oxidation.
  • Ester vs. Phosphino Groups: The methylpropyl ester in the target compound is hydrolytically stable under physiological conditions, whereas compound 9’s phosphino-propanenitrile group is designed for reactivity in nucleotide coupling .

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